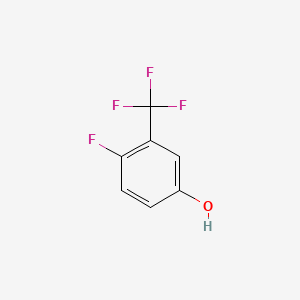

4-Fluoro-3-(trifluoromethyl)phenol

Cat. No. B1297691

Key on ui cas rn:

61721-07-1

M. Wt: 180.1 g/mol

InChI Key: DHPCRFYUUWAGAH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04067996

Procedure details

70 g (0.39 mol) of 4-fluoro-3-trifluoromethylaniline, prepared according to G.C. Finger and colleagues, Journal of Med. Chem., 7, (1964), 572, are added a little at a time, while stirring, to 500 ml of a 2.5 N solution of sulphuric acid heated to a temperature of 65° C. The solution obtained is cooled to 0° C and 27 g of sodium nitrite dissolved in 45 ml of water are added whilst continuing the stirring and ensuring that the temperature does not exceed +5° C. After the end of the addition, the mixture is stirred for a further hour, during which it becomes perfectly clear. Thereafter, whilst carrying out a steam distillation, the cold solution of the diazonium salt is introduced dropwise into a mixture of 56g of copper sulphate, 21 g of urea, 70 ml of water and 2 ml of concentrated sulphuric acid. The speed of addition is regulated so that the phenol formed is immediately carried away. The distillate is cooled and is extracted repeatedly with ether. The ether solutions are combined and dried, the solvent is driven off and the residue is rectified. 37 g (yield: 52%) of 4-fluoro-3-trifluoromethyl-phenol, distilling at 84° C under 15 mm, are obtained.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

52%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].S(=O)(=O)(O)[OH:14].N([O-])=O.[Na+]>O>[F:1][C:2]1[CH:8]=[CH:7][C:5]([OH:14])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=C(N)C=C1)C(F)(F)F

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for a further hour, during which it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, 7, (1964), 572, are added a little at a time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed +5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the end of the addition

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a steam distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the cold solution of the diazonium salt is introduced dropwise into a mixture of 56g of copper sulphate, 21 g of urea, 70 ml of water and 2 ml of concentrated sulphuric acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The speed of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The distillate is cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted repeatedly with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=C(C=C1)O)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 37 g | |

| YIELD: PERCENTYIELD | 52% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |